2-Methylmorpholine hydrochloride

Overview

Description

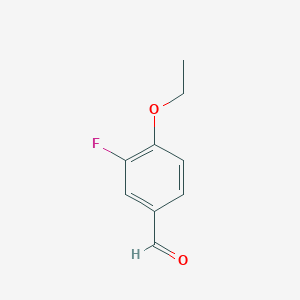

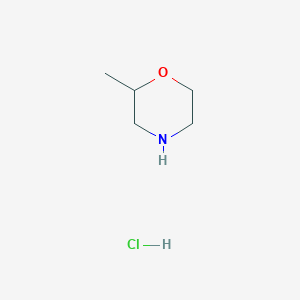

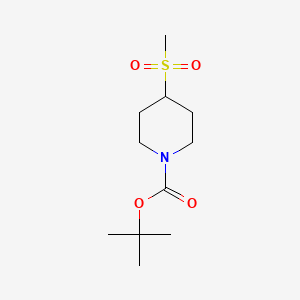

2-Methylmorpholine hydrochloride is an organic compound with the chemical formula C5H11NO · HCl and a molecular weight of 149.6g/mol . It is a colorless crystalline solid and is used as a reagent and intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2-Methylmorpholine hydrochloride involves dissolving morpholine in an alcohol solvent, adding a methylating agent such as methyl chloride at low temperature, and then adding hydrochloric acid for a neutralization reaction to obtain 2-Methylmorpholine hydrochloride . The product can be obtained after filtration, washing, and drying .Molecular Structure Analysis

The linear formula of 2-Methylmorpholine hydrochloride is C5H12ClNO . The InChI code is 1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H . The molecular weight is 137.61 .Chemical Reactions Analysis

In the N-methylmorpholine-N-oxide (NMMO) recovery system, side reactions occur during evaporation, producing colored substances and black particulate matter . The production of colored substances is caused by the condensation reaction of N-methylmorpholine (NMM, 1), morpholine (M, 2), 2-Amino-4-methyl-oxazole (3), furfuryl alcohol (4), Morpholinoacetonitrile (5), xylose and NMMO under alkaline and high-temperature conditions .Physical And Chemical Properties Analysis

2-Methylmorpholine hydrochloride is a solid or liquid at room temperature . It should be stored in a sealed, dry environment at room temperature .Scientific Research Applications

Hydrogen Bonding and Structural Analysis

- Hydrogen Bonding Characteristics : The hydrochloride salt of N-methylmorpholine exhibits unique hydrogen bonding between halide ions and morpholinium protons. This characteristic is pivotal in its application in crystallography and molecular structure studies (Turnbull, 1997).

Complex Formation and Spectroscopy

- Complex Formation with Mineral Acids : Studies show that N-methylmorpholine betaine forms complexes with various acids. Spectroscopic analysis (FTIR, 1H and 13C NMR) reveals insights into these complexes, useful in understanding molecular interactions and compound structures (Dega-Szafran et al., 2002).

- Inclusion Compound Formation : Research also shows that N-methylmorpholine betaine hydrochloride forms inclusion compounds with acetonitrile, which are significant in the study of host-guest chemistry and molecular encapsulation (Dega-Szafran et al., 2002).

Chemical Reactions and Applications

- Reaction with Cyanuric Chloride : The reactivity of N-methylmorpholine-N-oxide (NMMO) with cyanuric chloride varies based on the hydrate water content. This reaction is critical in understanding the chemical behavior of NMMO in various conditions, which has applications in synthetic chemistry (Rosenau et al., 2002).

- Role in Cellulose Processing (Lyocell Process) : N-methylmorpholine-N-oxide is significant in the processing of cellulose for fiber production. The study of its side reactions and byproduct formation is essential for improving the efficiency and safety of the Lyocell process (Rosenau et al., 2001).

Other Applications

- Use in Solid Phase Peptide Synthesis : A salt formed from N-methylmorpholine, known as DMTMM, is shown to be an effective coupling agent in solid phase peptide synthesis, offering an economical alternative to traditional reagents (Falchi et al., 2000).

- Pre-treatment for Methane Production from Microalgae : N-methylmorpholine-N-oxide has been studied as a pre-treatment agent to enhance methane production from microalgae, indicating its potential application in bioenergy production (Caporgno et al., 2016).

Safety and Hazards

2-Methylmorpholine hydrochloride is classified as a hazardous substance . It has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and not be ingested .

properties

IUPAC Name |

2-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFXNZOOMGPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626842 | |

| Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylmorpholine hydrochloride | |

CAS RN |

59229-57-1 | |

| Record name | 59229-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)